4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline
Overview
Description
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is a chemical compound with the molecular formula C12H8ClF3N2OS. It is known for its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a sulfinyl group attached to an aniline moiety.
Mechanism of Action
Target of Action
The primary target of the compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
The compound interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferase by the compound affects the post-translational modification essential to bacterial cell viability and virulence . This results in the attenuation of secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
The compound was found to have antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting that it may have suitable pharmacokinetic properties for antibacterial applications.
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline typically involves multiple steps. One common method starts with the trifluoromethylation of a pyridine derivative, followed by chlorination. The resulting intermediate is then reacted with aniline under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while substitution of the chloro group can produce various derivatives depending on the nucleophile .
Scientific Research Applications
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the sulfinyl group.
5-Amino-2-chlorobenzotrifluoride: Contains a trifluoromethyl group but differs in the position of the chloro and amino groups.
Uniqueness
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is unique due to the presence of both the sulfinyl and aniline groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfinylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-10-5-7(12(14,15)16)6-18-11(10)20(19)9-3-1-8(17)2-4-9/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSSDBUIGFYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.